molecular formula C15H14N4O4 B14238879 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid CAS No. 392300-99-1

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid

Cat. No.: B14238879
CAS No.: 392300-99-1
M. Wt: 314.30 g/mol
InChI Key: YAWBZYMMIUTVMR-UHFFFAOYSA-N
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Description

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid is an organic compound known for its vibrant color and applications in various scientific fields. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-nitrobenzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the diazotization can be carried out using sodium nitrite and hydrochloric acid at low temperatures, followed by the coupling reaction in an alkaline medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a chromophore in the study of reaction mechanisms and as a reagent in synthetic chemistry.

    Biology: Employed in the labeling of biomolecules for fluorescence studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid involves its interaction with various molecular targets. The azo bond (N=N) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function. The compound’s chromophoric properties also make it useful in studying molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
  • 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
  • 4-{(E)-[4-(Dimethylamino)phenyl]vinylquinoxalines

Uniqueness

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid is unique due to its specific structural features, such as the presence of both the dimethylamino group and the nitro group on the aromatic rings. These functional groups contribute to its distinct chemical reactivity and applications in various fields .

Properties

CAS No.

392300-99-1

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]-3-nitrobenzoic acid

InChI

InChI=1S/C15H14N4O4/c1-18(2)12-6-4-11(5-7-12)16-17-13-8-3-10(15(20)21)9-14(13)19(22)23/h3-9H,1-2H3,(H,20,21)

InChI Key

YAWBZYMMIUTVMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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